3-Fluoro-4-methylanisole
Overview
Description
3-Fluoro-4-methylanisole, also known as 2-fluoro-4-methoxytoluene, is an organic compound with the molecular formula C8H9FO. It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring. This compound is a colorless liquid and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-methylanisole involves the reaction of 3-fluoro-4-methylphenol with methyl iodide in the presence of potassium carbonate and N,N-dimethylformamide (DMF). The reaction is carried out at room temperature under an inert atmosphere for 16 hours. The product is then extracted and purified using column chromatography .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methylanisole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include various substituted anisoles.
Oxidation: Products include 3-fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid.
Reduction: Products include 3-fluoro-4-methylphenol.
Scientific Research Applications
3-Fluoro-4-methylanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylanisole depends on its specific application. In chemical reactions, the fluorine atom can influence the reactivity and selectivity of the compound. The methoxy group can act as an electron-donating group, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
4-Fluoro-3-methylanisole: Similar structure but with different positions of the fluorine and methoxy groups.
2-Fluoro-4-methoxytoluene: Another isomer with the fluorine and methoxy groups in different positions.
4-Methylanisole: Lacks the fluorine atom, resulting in different chemical properties
Uniqueness: 3-Fluoro-4-methylanisole is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers and other similar compounds.
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOHEWKWIJOAHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379103 | |
Record name | 3-Fluoro-4-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-06-1 | |
Record name | 3-Fluoro-4-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 405-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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